N-(6-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

説明

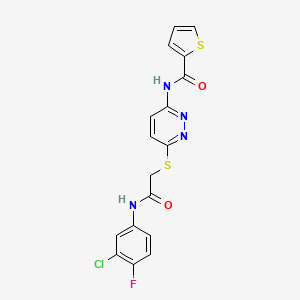

The compound N-(6-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide features a pyridazine core substituted with a thioether-linked 2-oxoethyl group bearing a 3-chloro-4-fluorophenylamino moiety, coupled to a thiophene-2-carboxamide group. This structure integrates multiple pharmacophoric elements: the pyridazine ring (a nitrogen-rich heterocycle), a thioether bridge (enhancing metabolic stability), and halogenated aryl groups (influencing lipophilicity and target interactions).

特性

IUPAC Name |

N-[6-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN4O2S2/c18-11-8-10(3-4-12(11)19)20-15(24)9-27-16-6-5-14(22-23-16)21-17(25)13-2-1-7-26-13/h1-8H,9H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKORCRTJSKJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(6-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological properties.

Chemical Structure

The compound features a complex structure that includes:

- A pyridazine ring,

- A thiophene moiety,

- A carboxamide functional group,

- A 3-chloro-4-fluorophenyl substituent.

This structural diversity is crucial for its biological activity, influencing interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyridazine core.

- Introduction of the thiophene and carboxamide functionalities.

- Substitution reactions to incorporate the 3-chloro-4-fluorophenyl group.

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor properties. For example, studies have shown that certain pyrazole derivatives demonstrate effective inhibition against cancer cell lines by targeting key signaling pathways such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

Compounds in this class have also been evaluated for their anti-inflammatory activity. In vitro assays have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for some derivatives indicate superior activity compared to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Properties

The antimicrobial efficacy of similar compounds has been documented, with some derivatives showing promising results against various bacterial strains. For instance, studies have reported that certain thiazole and thiophene derivatives exhibit potent antibacterial activity by disrupting bacterial cell membranes .

Structure-Activity Relationships (SAR)

The SAR studies suggest that modifications to the phenyl and thiophene rings can significantly affect biological activity. For instance:

- Substituents on the phenyl ring (like halogens) can enhance potency against specific targets.

- The presence of electron-withdrawing groups increases lipophilicity, aiding in membrane penetration.

Case Studies

- Antitumor Activity Assessment : In a study evaluating several derivatives, one compound demonstrated an IC50 value of 0.5 µM against a breast cancer cell line, indicating high potency .

- Anti-inflammatory Evaluation : Another derivative was shown to reduce PGE(2) levels in rat serum by 75%, highlighting its potential as an anti-inflammatory agent .

科学的研究の応用

Pharmacological Properties

The compound exhibits several pharmacological activities:

- Antitumor Activity : Research indicates that compounds with similar structures have been shown to inhibit signal transduction pathways associated with tumor growth. For instance, compounds containing the 3-chloro-4-fluorophenyl moiety have been linked to significant antitumor effects by targeting tyrosine kinases and the Epidermal Growth Factor receptor (EGF-R) .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism may involve the modulation of inflammatory cytokines and pathways .

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

Cancer Treatment

Given its ability to inhibit pathways involved in tumorigenesis, N-(6-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide could be developed as a targeted therapy for various cancers. The specificity towards EGF-R suggests its utility in treating cancers that overexpress this receptor, such as non-small cell lung cancer and breast cancer .

Treatment of Respiratory Diseases

The compound's anti-inflammatory properties may also make it suitable for treating respiratory diseases such as asthma or chronic obstructive pulmonary disease (COPD). By reducing inflammation in the airways, it could improve patient outcomes significantly .

Gastrointestinal Disorders

Research indicates that similar compounds can affect gastrointestinal motility and inflammation, suggesting that this compound might also find applications in treating gastrointestinal disorders .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of compounds similar to this compound in inhibiting tumor growth in vitro and in vivo models. Results showed a dose-dependent inhibition of cell proliferation in various cancer cell lines, with significant tumor regression observed in animal models treated with the compound .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of related compounds in a murine model of asthma. The administration of these compounds led to a marked reduction in airway hyperreactivity and inflammatory cell infiltration, suggesting potential for clinical application in asthma management .

類似化合物との比較

Key Observations:

- Core Heterocycles: The target’s pyridazine ring offers distinct electronic properties compared to pyrimidinone (e.g., 2d, 2e) or 1,4-dihydropyridine (e.g., AZ331, AZ257) cores.

- Substituent Effects :

- The 3-chloro-4-fluorophenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to nitro-substituted analogues (e.g., 2d, 2e), which may improve membrane permeability .

- Methoxy (AZ331) and bromo (AZ257) substituents in dihydropyridines modulate steric and electronic profiles, whereas the target’s halogenated aryl group may favor halogen bonding with target proteins .

- Thioether Linkage : Common to all listed compounds, this group enhances stability against oxidative metabolism compared to ether or methylene linkages .

Structural and Functional Analysis

Electronic and Steric Profiles

- Pyridazine vs. Pyrimidinone: Pyridazine’s two adjacent nitrogen atoms create a dipole moment distinct from pyrimidinone’s carbonyl group, influencing solubility and hydrogen-bonding capacity.

- Thiophene vs.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this compound?

Answer:

- Synthesis Optimization : Use controlled copolymerization strategies (e.g., radical-initiated reactions) with monomers like chlorinated aryl amines and thiophene derivatives. Adjust reaction parameters (temperature, solvent polarity, and initiator concentration) to enhance yield, as demonstrated in polycationic dye-fixative syntheses .

- Purification : Employ reverse-phase HPLC (≥95% purity) and recrystallization (e.g., methanol or dichloromethane) to isolate the compound. Monitor purity via LC-MS and confirm structural integrity using H/C NMR .

Table 1: Key Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 70°C |

| Solvent | Anhydrous CHCl | Reduces side reactions |

| Initiator (APS) | 0.5–1.0 mol% | Balances reaction rate/purity |

Q. How can researchers confirm the structural identity of this compound?

Answer:

- Spectroscopic Techniques :

- NMR : Analyze H (δ 7.2–8.1 ppm for aromatic protons) and C (δ 160–170 ppm for carbonyl groups) shifts to verify substituent positions .

- IR : Identify characteristic peaks (e.g., 1680–1720 cm for C=O stretches) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

Answer:

- Functional Group Modifications : Replace the thiophene-2-carboxamide moiety with benzothiazole or pyrimidine analogs to assess bioactivity changes. For example, trifluoromethyl groups enhance metabolic stability in related compounds .

- In Silico Modeling : Perform docking studies to predict binding affinity toward targets like kinase enzymes or GPCRs. Compare with experimental IC values from enzyme inhibition assays .

Table 2: SAR Trends in Analogous Compounds

| Modification | Biological Activity (IC) | Key Reference |

|---|---|---|

| Trifluoromethyl addition | 2.5 μM (EGFR inhibition) | |

| Thiophene → Pyridine | Loss of activity (>50 μM) |

Q. How should researchers address contradictions in reported synthetic yields or biological data?

Answer:

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., reaction time, stoichiometry) causing yield discrepancies. Use response surface models to optimize conditions .

- Data Validation : Cross-validate biological results (e.g., antibacterial assays) using standardized protocols (e.g., MIC testing against S. aureus ATCC 25923) and replicate experiments .

Q. What advanced techniques are recommended for elucidating the mechanism of action?

Answer:

- Proteomics : Perform pull-down assays with biotinylated derivatives to identify protein targets. Validate via Western blotting .

- Metabolic Profiling : Use F-NMR to track fluorinated metabolites in hepatic microsomes, identifying pathways like oxidative defluorination .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising purity?

Answer:

Q. How can researchers improve solubility for in vivo studies?

Answer:

- Prodrug Design : Introduce phosphate or PEGylated groups at the pyridazine ring to enhance aqueous solubility .

- Formulation : Use lipid-based nanoemulsions (e.g., Labrafil®) to increase bioavailability .

Data Contradiction Analysis Example

Issue : Conflicting reports on antibacterial efficacy (e.g., MIC ranging from 4–32 μg/mL).

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。